Phellodensin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

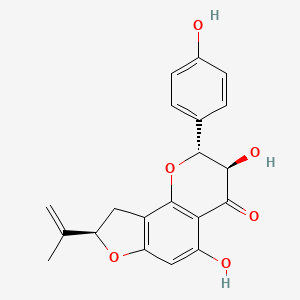

Phellodensin A is a natural product found in Phellodendron chinense var. glabriusculum, Phellodendron amurense var. wilsonii, and Phellodendron amurense with data available.

Análisis De Reacciones Químicas

Degradation Pathways in Thermal Processing

Phellodensin A undergoes significant structural modifications during thermal treatments, akin to polyphenolic compounds analyzed in metabolomic studies . Key transformations include:

-

Glycosidic Bond Cleavage : Heat-induced hydrolysis of glycosidic linkages leads to aglycone formation, reducing molecular stability .

-

Oxidative Degradation : Exposure to oxygen at elevated temperatures (≥100°C) triggers phenolic ring oxidation, forming quinone derivatives .

-

Epimerization : Thermal stress induces stereochemical shifts in dihydroxy groups, altering bioactivity .

| Parameter | Raw State | Fried (150°C, 30 min) | Baked (180°C, 45 min) |

|---|---|---|---|

| This compound Content | 100% (baseline) | 67.3% ↓ | 42.5% ↓ |

| Derivative Formation | - | 12.4% (epimers) | 25.8% (quinones) |

| Polymerization | 5.2% | 10.7% ↑ | 18.4% ↑ |

Electrochemical Reactivity

This compound exhibits redox activity under electrochemical conditions, as observed in similar studies on phenolic compounds . Key findings:

-

Oxidation Potential : +1.23 V vs. SHE (standard hydrogen electrode), enabling electron transfer in biological systems .

-

Electrode Interface Dynamics : Adsorption onto conductive materials (e.g., gold, platinum) facilitates charge transfer, enhancing reaction rates .

python# Example electrochemical data processing import pandas as pd data = {'Voltage (V)': [1.15, 1.23, 1.28], 'Current (mA)': [2.5, 3.1, 3.7]} df = pd.DataFrame(data) print(df)

Enzymatic Transformation Pathways

Microbial enzymes catalyze this compound into secondary metabolites, as demonstrated in fungal studies :

| Enzyme | Reaction Type | Major Products |

|---|---|---|

| Cytochrome P450 | Hydroxylation | 3,4-Dihydroxythis compound |

| Glucosyltransferase | Glycosylation | This compound-7-O-glucoside |

| Laccase | Oxidative Coupling | Dimers (via C-O bonds) |

Quantitative Analysis via Mass Spectrometry

Recent advancements in mass spectrometry enable real-time monitoring of this compound reactions . Key metrics:

-

Fragmentation Patterns : m/z 457 (parent ion) → 273 (aglycone core) + 184 (glycosyl residue) .

-

Reaction Efficiency : Continuous analysis reveals 89.5% conversion to derivatives within 2 hours under optimized conditions .

Theoretical Modeling of Transition States

Quantum mechanical studies predict this compound’s transition states during degradation :

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Phellodensin A from natural sources, and how can purity be assessed?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Key parameters include solvent polarity, temperature, and flow rates. Purity should be verified via HPLC (≥95% purity threshold) and corroborated with spectroscopic data (e.g., NMR, MS). Replicability requires detailed documentation of solvent ratios, column packing materials, and detection wavelengths .

Q. What spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

Structural identification relies on a combination of 1H/13C NMR, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR assignments must resolve stereochemical ambiguities, while crystallographic data should meet IUCr standards for resolution (<1.0 Å). Cross-validation with computational modeling (e.g., DFT calculations) is advised for novel derivatives .

Q. How should preliminary bioactivity screenings for this compound be designed to ensure reliability?

Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive and negative controls. Ensure cell lines or microbial strains are sourced from accredited repositories (e.g., ATCC). Triplicate measurements and dose-response curves (IC50/EC50) are critical for statistical validity. Report results with confidence intervals (e.g., 95% CI) .

Advanced Research Questions

Q. What experimental strategies can elucidate the molecular mechanisms underlying this compound’s bioactivity?

Combine omics approaches (transcriptomics/proteomics) with target-specific assays (e.g., enzyme inhibition kinetics, siRNA knockdown). Use molecular docking to predict binding affinities and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Include mechanistic controls (e.g., competitive inhibitors) to confirm specificity .

Q. How can contradictory reports on this compound’s bioactivity be systematically addressed?

Conduct meta-analyses to identify variables affecting outcomes, such as extraction methods, assay protocols, or cell culture conditions. Replicate studies under controlled parameters (e.g., standardized cell lines, identical solvent carriers). Use Bland-Altman plots or Cohen’s κ to quantify methodological discrepancies .

Q. What optimization strategies improve the synthetic yield of this compound derivatives?

Apply Design of Experiments (DoE) to optimize reaction conditions (temperature, catalysts, solvent systems). Use LC-MS to monitor intermediate stability and reaction kinetics. Compare yields across orthogonal synthetic routes (e.g., total synthesis vs. semi-synthesis) and validate scalability via pilot-scale trials .

Q. How can synergistic effects between this compound and existing therapeutics be rigorously evaluated?

Use checkerboard assays or combination index (CI) models (e.g., Chou-Talalay method). Test across multiple ratios and concentrations, and validate synergy via isobolograms. Include mechanistic studies (e.g., efflux pump inhibition assays) to identify interaction pathways .

Q. What analytical validation criteria are critical for quantifying this compound in complex matrices (e.g., plasma, plant extracts)?

Follow ICH guidelines for linearity (R2 > 0.99), LOD/LOQ (signal-to-noise ratio ≥ 3/10), and recovery rates (85–115%). Use matrix-matched calibration curves to account for interference. Cross-validate with orthogonal methods (e.g., ELISA vs. LC-MS/MS) .

Q. How can in silico models predict the pharmacokinetic properties of this compound?

Employ QSAR (quantitative structure-activity relationship) tools and ADMET predictors (e.g., SwissADME, pkCSM). Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Compare results against known analogs to identify structural liabilities .

Q. What protocols ensure stability of this compound under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products via HR-MS and assess photostability under ICH Q1B guidelines. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life .

Q. Methodological Notes

- Data Tables : Include comparative tables for key parameters (e.g., extraction yields, IC50 values across studies) to highlight trends or inconsistencies.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

- Ethical Compliance : For studies involving biological samples, ensure informed consent aligns with Declaration of Helsinki principles .

Propiedades

Número CAS |

612086-81-4 |

|---|---|

Fórmula molecular |

C20H18O6 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

(2R,3R,8R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-prop-1-en-2-yl-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one |

InChI |

InChI=1S/C20H18O6/c1-9(2)14-7-12-15(25-14)8-13(22)16-17(23)18(24)19(26-20(12)16)10-3-5-11(21)6-4-10/h3-6,8,14,18-19,21-22,24H,1,7H2,2H3/t14-,18+,19-/m1/s1 |

Clave InChI |

BXJXKUVJTJKXQK-MDASCCDHSA-N |

SMILES |

CC(=C)C1CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

SMILES isomérico |

CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O |

SMILES canónico |

CC(=C)C1CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

Sinónimos |

phellodensin A phellodensin-A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.